3-Bromo-2-[(E)-hydroxyiminomethyl]phenol
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Overview
Description
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of phenol, featuring a bromine atom at the third position and a hydroxyimino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol typically involves the bromination of 2-hydroxybenzaldehyde followed by the formation of the oxime. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-2-hydroxybenzaldehyde
- 2-Hydroxy-5-bromobenzaldehyde
Uniqueness
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-2-[(E)-hydroxyiminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDBPDARGYMOQ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=NO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C=N/O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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